
sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate (DFMPS) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of coordination complexes. It has also been used as a probe in the study of enzyme-catalyzed reactions, and as a fluorescent marker in the study of biological systems.
Mecanismo De Acción
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is known to act as a competitive inhibitor of enzymes. It binds to the active site of an enzyme and prevents the substrate from binding to the enzyme. This prevents the enzyme from catalyzing the reaction and thus inhibits the reaction.
Biochemical and Physiological Effects
sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of laboratory experiments. It is also a relatively stable compound that is not easily degraded by light or heat. Furthermore, it is a relatively non-toxic compound that does not pose a significant risk to laboratory personnel. However, sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has some limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has potential future applications in a variety of areas. It could be used as a probe in the study of enzyme-catalyzed reactions, as a fluorescent marker in the study of biological systems, and as a ligand in the synthesis of coordination complexes. In addition, it could be used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins.
Métodos De Síntesis
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is synthesized through a four-step method. The first step involves reacting a difluoromethyl-substituted pyrazole with a sulfonyl chloride in the presence of a base, such as triethylamine. The second step involves condensing the reaction product with a sulfinate ester. The third step involves reacting the condensation product with a base, such as potassium carbonate. The fourth and final step involves hydrolyzing the reaction product with an acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
sodium;1-(difluoromethyl)pyrazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKUQMMJBDDBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

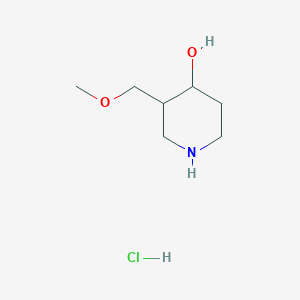

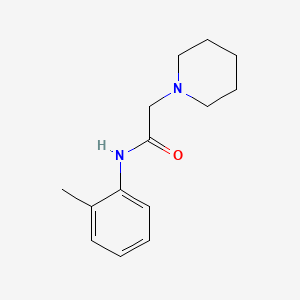

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
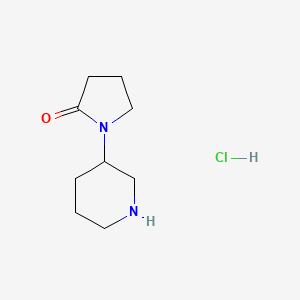


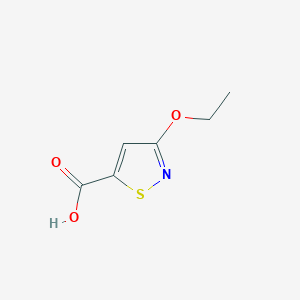


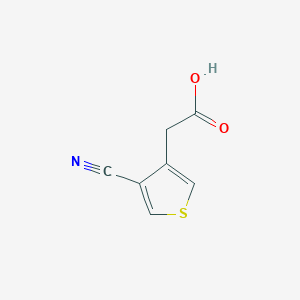
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)